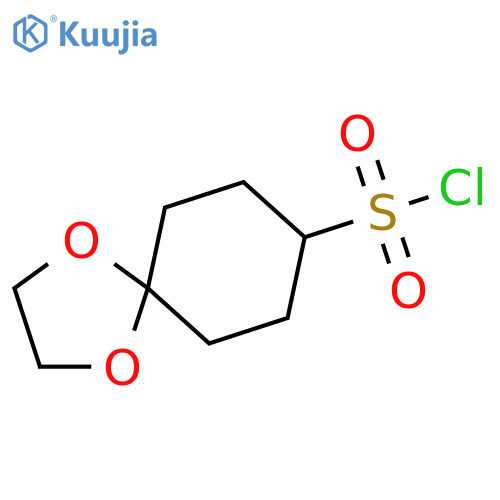

Cas no 1262407-55-5 (1,4-dioxaspiro4.5decane-8-sulfonyl chloride)

1,4-dioxaspiro4.5decane-8-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 1,4-Dioxaspiro[4.5]decane-8-sulfonyl chloride

- 1,4-dioxaspiro4.5decane-8-sulfonyl chloride

-

- インチ: 1S/C8H13ClO4S/c9-14(10,11)7-1-3-8(4-2-7)12-5-6-13-8/h7H,1-6H2

- InChIKey: UJVGMYFOZBPBCH-UHFFFAOYSA-N

- ほほえんだ: O1C2(CCC(S(Cl)(=O)=O)CC2)OCC1

1,4-dioxaspiro4.5decane-8-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1725120-0.1g |

1,4-dioxaspiro[4.5]decane-8-sulfonyl chloride |

1262407-55-5 | 95% | 0.1g |

$470.0 | 2023-09-20 | |

| Enamine | EN300-1725120-2.5g |

1,4-dioxaspiro[4.5]decane-8-sulfonyl chloride |

1262407-55-5 | 95% | 2.5g |

$2660.0 | 2023-09-20 | |

| Enamine | EN300-1725120-0.05g |

1,4-dioxaspiro[4.5]decane-8-sulfonyl chloride |

1262407-55-5 | 95% | 0.05g |

$315.0 | 2023-09-20 | |

| Enamine | EN300-1725120-10.0g |

1,4-dioxaspiro[4.5]decane-8-sulfonyl chloride |

1262407-55-5 | 95% | 10g |

$5837.0 | 2023-06-04 | |

| Enamine | EN300-1725120-0.25g |

1,4-dioxaspiro[4.5]decane-8-sulfonyl chloride |

1262407-55-5 | 95% | 0.25g |

$672.0 | 2023-09-20 | |

| 1PlusChem | 1P01EJBD-50mg |

1,4-dioxaspiro[4.5]decane-8-sulfonyl chloride |

1262407-55-5 | 95% | 50mg |

$452.00 | 2024-07-09 | |

| Enamine | EN300-1725120-5g |

1,4-dioxaspiro[4.5]decane-8-sulfonyl chloride |

1262407-55-5 | 95% | 5g |

$3935.0 | 2023-09-20 | |

| 1PlusChem | 1P01EJBD-1g |

1,4-dioxaspiro[4.5]decane-8-sulfonyl chloride |

1262407-55-5 | 95% | 1g |

$1740.00 | 2024-07-09 | |

| Aaron | AR01EJJP-2.5g |

1,4-dioxaspiro[4.5]decane-8-sulfonyl chloride |

1262407-55-5 | 95% | 2.5g |

$3683.00 | 2023-12-16 | |

| Enamine | EN300-1725120-1g |

1,4-dioxaspiro[4.5]decane-8-sulfonyl chloride |

1262407-55-5 | 95% | 1g |

$1357.0 | 2023-09-20 |

1,4-dioxaspiro4.5decane-8-sulfonyl chloride 関連文献

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

3. Book reviews

-

Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397

-

Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982

-

D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327

-

Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905

-

9. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

S. Ahmed Chem. Commun., 2009, 6421-6423

1,4-dioxaspiro4.5decane-8-sulfonyl chlorideに関する追加情報

Professional Introduction to Compound with CAS No. 1262407-55-5 and Product Name: 1,4-dioxaspiro4.5decane-8-sulfonyl chloride

The compound with the CAS number 1262407-55-5 and the product name 1,4-dioxaspiro4.5decane-8-sulfonyl chloride represents a fascinating molecule in the realm of chemical and pharmaceutical research. This spirocyclic sulfonate derivative has garnered significant attention due to its unique structural features and potential applications in medicinal chemistry. The spirocyclic framework, characterized by a central carbon atom linking two heterocyclic rings, introduces a high degree of molecular rigidity and conformational stability, which are highly desirable properties in drug design.

One of the most compelling aspects of 1,4-dioxaspiro4.5decane-8-sulfonyl chloride is its sulfonamide functionality. Sulfonamides are well-known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a sulfonyl chloride group at the 8-position of the spirocyclic structure enhances the reactivity of this compound, making it a valuable intermediate in the synthesis of more complex derivatives. This reactivity allows for further functionalization, enabling chemists to tailor the molecule's properties for specific therapeutic targets.

Recent advancements in computational chemistry have highlighted the potential of spirocyclic compounds as scaffolds for drug development. The rigid structure of 1,4-dioxaspiro4.5decane-8-sulfonyl chloride can be exploited to optimize binding interactions with biological targets such as enzymes and receptors. Studies have demonstrated that spirocyclic scaffolds can improve oral bioavailability and metabolic stability, key factors in drug efficacy. The sulfonamide moiety further contributes to these advantages by enhancing solubility and binding affinity.

In the context of medicinal chemistry, the synthesis of 1,4-dioxaspiro4.5decane-8-sulfonyl chloride has been optimized through various methodologies to achieve high yields and purity. Modern synthetic techniques, including transition-metal-catalyzed reactions and asymmetric synthesis, have been employed to construct the spirocyclic core with high precision. These methods not only improve efficiency but also minimize unwanted byproducts, ensuring that the final product is suitable for further biological evaluation.

The pharmacological potential of 1,4-dioxaspiro4.5decane-8-sulfonyl chloride has been explored in several preclinical studies. Researchers have investigated its effects on various biological pathways, including inhibition of enzymes involved in cancer progression and modulation of inflammatory responses. The sulfonamide group has been shown to interact with key residues in target proteins, leading to potent inhibitory activity. Additionally, the spirocyclic structure has been found to enhance cell membrane permeability, improving drug delivery and uptake.

One particularly intriguing application of this compound is in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often overexpressed in cancer cells. By targeting specific kinases, 1,4-dioxaspiro4.5decane-8-sulfonyl chloride has shown promise in disrupting aberrant signaling networks that drive tumor growth. Early clinical trials have provided encouraging results, suggesting that derivatives of this compound could be developed into novel anticancer therapies.

The versatility of 1,4-dioxaspiro4.5decane-8-sulfonyl chloride extends beyond its role as an intermediate in drug synthesis. It has also been utilized as a building block for designing novel materials with unique properties. For instance, its rigid structure makes it an excellent candidate for creating polymers with enhanced thermal stability and mechanical strength. These materials could find applications in industries ranging from aerospace to electronics.

Another area where this compound has shown promise is in the field of organic electronics. The sulfonamide group can be used to tune the electronic properties of organic semiconductors, leading to improved performance in devices such as organic light-emitting diodes (OLEDs) and solar cells. By incorporating 1,4-dioxaspiro4.5decane-8-sulfonyl chloride into these materials, researchers aim to develop more efficient and sustainable electronic devices.

The future prospects for 1,4-dioxaspiro4.5decane-8-sulfonyl chloride are vast and exciting. Ongoing research is focused on expanding its applications through innovative synthetic strategies and interdisciplinary collaborations between chemists, biologists, and materials scientists. As our understanding of molecular interactions continues to grow, compounds like this are poised to play a pivotal role in advancing both pharmaceuticals and materials science.

1262407-55-5 (1,4-dioxaspiro4.5decane-8-sulfonyl chloride) 関連製品

- 2138154-85-3(propyl({[1-(1H-pyrazol-1-yl)cyclopropyl]methyl})amine)

- 2411324-51-9(Tert-butyl 4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-5-phenylazepane-1-carboxylate)

- 2138044-95-6(4,4-Dimethyl-3-(1,3-thiazol-4-yl)cyclohexan-1-one)

- 1805037-30-2(Ethyl 3-cyano-4-difluoromethoxy-2-ethylbenzoate)

- 536706-05-5(3-(3,5-dimethylphenyl)-2-{(2-fluorophenyl)methylsulfanyl}-3H,4H,5H-pyrimido5,4-bindol-4-one)

- 1361573-19-4(Methyl 3-chloro-6-(2,4,6-trichlorophenyl)picolinate)

- 1603384-42-4(1-iodo-2-(3,3,3-trifluoropropoxy)cycloheptane)

- 2228637-33-8(2-(1-benzothiophen-3-yloxy)ethan-1-amine)

- 5226-49-3(3-ethyloxadiazol-3-ium-5-olate)

- 1807209-53-5(1-Bromo-3-fluoro-4-methyl-2-nitrobenzene)